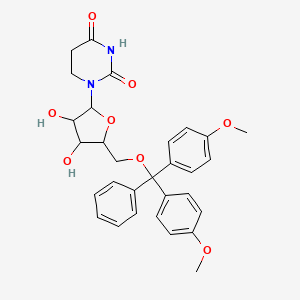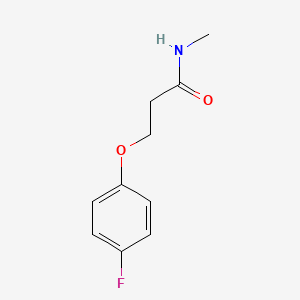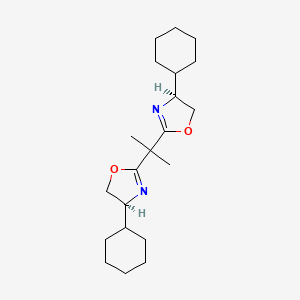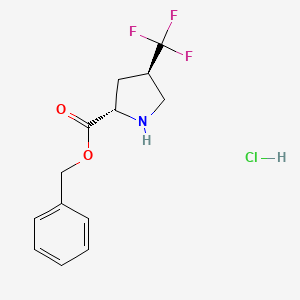
5''-O-(4,4''-Dimethoxytrityl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’‘-O-(4,4’'-Dimethoxytrityl)uridine: is an organic compound derived from uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a 4,4’‘-dimethoxytrityl (DMT) group attached to the 5’'-hydroxyl group of uridine. The DMT group serves as a protecting group, which is commonly used in the synthesis of oligonucleotides to prevent unwanted reactions at specific sites during chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine typically involves the esterification of uridine with 4,4’'-dimethoxytrityl chloride in the presence of a base. This reaction can be carried out in an organic solvent or without a solvent, and the product is purified through separation techniques .
Industrial Production Methods: Industrial production of 5’‘-O-(4,4’'-Dimethoxytrityl)uridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5’‘-O-(4,4’'-Dimethoxytrityl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uridine moiety.
Substitution: The DMT group can be selectively removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic conditions or specific catalysts are employed to remove or substitute the DMT group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with modified hydroxyl groups, while substitution reactions can produce uridine with different protecting groups .
Scientific Research Applications
Chemistry: 5’‘-O-(4,4’'-Dimethoxytrityl)uridine is used in the synthesis of oligonucleotides, which are essential for various biochemical and molecular biology studies. The DMT group protects the uridine during the synthesis process, allowing for the sequential addition of nucleotides .
Biology: In biological research, this compound is used to study RNA structure and function. It helps in the synthesis of modified RNA molecules that can be used to investigate RNA-protein interactions and RNA-based regulatory mechanisms .
Industry: In the pharmaceutical industry, 5’‘-O-(4,4’'-Dimethoxytrityl)uridine is used in the large-scale synthesis of oligonucleotides for diagnostic and therapeutic purposes .
Mechanism of Action
The mechanism of action of 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine primarily involves its role as a protecting group in oligonucleotide synthesis. The DMT group prevents unwanted reactions at the 5’'-hydroxyl group of uridine, allowing for the controlled addition of nucleotides. This selective protection is crucial for the accurate synthesis of oligonucleotides, which are then used in various biological and medical applications .
Comparison with Similar Compounds
5’‘-O-(4,4’‘-Dimethoxytrityl)-2’'-deoxyuridine: Similar to 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine but lacks a hydroxyl group at the 2’’ position.
5’‘-O-(4,4’‘-Dimethoxytrityl)-2’'-O-methyluridine: Contains a methyl group at the 2’’ position, which can affect its chemical properties and applications.
Uniqueness: 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine is unique due to its specific structure, which allows for selective protection of the 5’'-hydroxyl group. This makes it particularly useful in the synthesis of RNA and DNA oligonucleotides, where precise control over the addition of nucleotides is required .
Properties
Molecular Formula |
C30H32N2O8 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C30H32N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-15,24,26-28,34-35H,16-18H2,1-2H3,(H,31,33,36) |
InChI Key |
VABGXNKJCGICGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5CCC(=O)NC5=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)


![rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)


![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)



![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)


